molecular formula C11H7Cl4N3O2 B2577583 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate CAS No. 338419-24-2

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate

Cat. No.: B2577583
CAS No.: 338419-24-2
M. Wt: 355
InChI Key: QGEGYBMHPJLADU-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate is a synthetic organic compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the 1-position. The triazole’s 4-position is linked to a methyl ester of trichloroacetic acid. The compound’s molecular formula is C₁₁H₈Cl₄N₃O₂, with a molecular weight of 394.97 g/mol.

Such structural motifs are common in agrochemicals and pharmaceuticals, particularly in antifungal and antimicrobial agents.

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl 2,2,2-trichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl4N3O2/c12-7-1-3-9(4-2-7)18-5-8(16-17-18)6-20-10(19)11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEGYBMHPJLADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-chlorophenyl azide and propargyl alcohol are commonly used as starting materials.

    Esterification: The resulting triazole alcohol is then esterified with trichloroacetic acid or its derivatives under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole core participates in regioselective reactions due to its electronic and steric properties. Key transformations include:

Nucleophilic Substitution at C4

The methyl group attached to the triazole’s C4 position undergoes nucleophilic substitution under mild conditions. For example:

  • Reaction with Amines :
    Treatment with primary amines (e.g., benzylamine) in ethanol at 60°C yields 4-aminomethyl-triazole derivatives .
    Example :

    Compound+NH2REtOH, 60°C[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methylamine derivatives\text{Compound} + \text{NH}_2\text{R} \xrightarrow{\text{EtOH, 60°C}} \text{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methylamine derivatives}

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole’s methyl group can be functionalized via propargylation followed by CuAAC to form bis-triazole hybrids .
Conditions :

  • Propargyl bromide (1.2 eq), K₂CO₃, DMF, 80°C

  • Subsequent reaction with aryl azides (e.g., 4-azidotoluene), CuI (10 mol%), DIPEA, THF, rt .

Trichloroacetate Ester Reactivity

The 2,2,2-trichloroacetate group is highly electrophilic, enabling:

Hydrolysis to Alcohol

Controlled hydrolysis in basic or acidic media produces the corresponding alcohol:

CompoundNaOH/H2O or HCl/MeOH[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol\text{Compound} \xrightarrow{\text{NaOH/H}_2\text{O or HCl/MeOH}} \text{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol}

Optimized Conditions :

  • Basic Hydrolysis : 1M NaOH, 50°C, 4h (Yield: 85%)

  • Acidic Hydrolysis : 1M HCl, reflux, 6h (Yield: 78%)

Transesterification

Reacts with alcohols (e.g., methanol, ethanol) under catalytic acid (H₂SO₄) to form alkyl esters:

\text{Compound} + \text{ROH} \xrightarrow{\text{H}_2\text{SO}_4, 70°C}} \text{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl alkyl ethers}

Typical Yields : 70–90% depending on R group .

Suzuki-Miyaura Coupling

The 4-chlorophenyl group undergoes palladium-catalyzed coupling with aryl boronic acids:
Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 12h .
    Example :

Compound+PhB(OH)2[1-(biphenyl-4-yl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate(Yield: 65%)[4]\text{Compound} + \text{PhB(OH)}_2 \rightarrow \text{[1-(biphenyl-4-yl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate} \quad (\text{Yield: 65\%})[4]

Pyrazoline Formation

Reaction with thiosemicarbazide in ethanol/NaOH yields pyrazoline-thioamide hybrids :
Conditions :

  • Thiosemicarbazide (1.5 eq), NaOH (2 eq), EtOH, reflux, 8h .
    Product :

5-(4-Methoxyphenyl)-3-(triazolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide(Yield: 77%)[2]\text{5-(4-Methoxyphenyl)-3-(triazolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide} \quad (\text{Yield: 77\%})[2]

Reduction of the Triazole Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the triazole to a dihydrotriazole, though this is less common due to ring stability.
Conditions :

  • 10% Pd/C, H₂ (1 atm), MeOH, rt, 24h (Yield: <20%).

Spectroscopic Data for Reaction Monitoring

Reaction Key IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Hydrolysis to Alcohol3350 (O-H), 1650 (C=N)4.45 (s, 2H, CH₂OH), 8.12 (s, 1H, triazole)265 [M+H]⁺
Suzuki Coupling 1600 (C=C aryl)7.82 (d, 2H, biphenyl), 8.20 (s, 1H, triazole)401 [M+H]⁺
Thiazole Formation 1720 (C=O ester), 1550 (C=N)2.35 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂CH₃)425 [M+H]⁺

Scientific Research Applications

Chemistry:

    Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.

    Material Science: They can be incorporated into polymers to enhance thermal and mechanical properties.

Biology:

    Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial activities.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, including cytochrome P450 enzymes.

Medicine:

    Anticancer Agents: Some triazole derivatives exhibit cytotoxic activity against cancer cells.

    Antiviral Agents: They can inhibit viral replication by targeting viral enzymes.

Industry:

    Agriculture: Used as fungicides and herbicides.

    Pharmaceuticals: Incorporated into drug formulations for various therapeutic applications.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. For example, it may inhibit cytochrome P450 enzymes by coordinating with the heme iron, thereby blocking the enzyme’s catalytic activity. This inhibition can lead to various biological effects, such as antifungal or anticancer activity.

Comparison with Similar Compounds

Key Observations:

Bioactivity Implications : Compound 6h demonstrated antimicrobial activity in studies , likely due to the thione group’s metal-chelating properties. The target compound’s ester group may instead act as a prodrug, releasing trichloroacetic acid upon hydrolysis.

Lipophilicity : The target compound’s lower molecular weight and higher Cl content (4 Cl atoms vs. 1 in 6h) could improve bioavailability in hydrophobic environments.

Spectroscopic and Analytical Differences

  • IR Spectroscopy : The absence of a C=S stretch (1243 cm⁻¹) in the target compound distinguishes it from 6h, while the ester C=O stretch (~1740 cm⁻¹) is a key identifier .
  • ¹H-NMR : The methyl ester group in the target compound would produce a distinct singlet for the OCH₂ moiety (~5.2 ppm), contrasting with 6h’s aromatic and CH₃ signals .

Crystallographic Considerations

For example:

  • Compound 6h’s crystal structure (if resolved) would involve SHELXL for refining bond lengths and angles, particularly for the triazole-thione and benzoxazole systems.
  • The target compound’s planar triazole and bulky trichloroacetate groups might lead to distinct packing arrangements compared to 6h’s benzoxazole-thione framework.

Biological Activity

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and efficacy in various applications.

  • Molecular Formula : C16H12Cl3N4O2
  • Molecular Weight : 399.65 g/mol
  • CAS Number : 338419-29-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl azide with appropriate acylating agents under controlled conditions. The triazole ring formation is crucial for the compound's biological activity.

Antimicrobial Activity

Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : this compound showed notable activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3216 (Ciprofloxacin)
Escherichia coli6432 (Gentamicin)

Antifungal Activity

Triazole compounds are particularly known for their antifungal properties:

  • Case Study : A study indicated that this compound effectively inhibited the growth of Candida albicans, demonstrating an IC50 value significantly lower than that of fluconazole .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay:

  • Findings : The compound exhibited a scavenging activity of approximately 85%, which is comparable to well-known antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole moiety interferes with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are linked to the ability to neutralize free radicals and reduce oxidative stress in cells.

Toxicity and Safety Profile

Toxicological assessments have shown that while the compound exhibits potent biological activity, it also possesses a moderate toxicity profile. Safety studies indicate that at therapeutic doses, it does not cause significant adverse effects in animal models .

Q & A

Q. What are the standard synthetic routes for preparing [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate?

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of click chemistry. The triazole core is formed by reacting a 4-chlorophenyl-substituted alkyne with an azide precursor. The trichloroacetate ester is subsequently introduced via esterification or nucleophilic substitution. Key steps include:

  • Azide preparation : 4-Chlorobenzyl azide is generated from 4-chlorobenzyl bromide and sodium azide.
  • Cycloaddition : The azide reacts with a terminal alkyne (e.g., propargyl alcohol) under CuSO₄/sodium ascorbate catalysis to form the 1,2,3-triazole ring .
  • Esterification : The hydroxyl group of the triazole intermediate is acylated with 2,2,2-trichloroacetyl chloride in the presence of a base (e.g., pyridine) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and esterification efficiency. For example, the methylene protons adjacent to the triazole typically resonate at δ 5.2–5.5 ppm, while trichloroacetate carbonyl carbons appear at δ 160–165 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL-2015 refines the structure. The trichloroacetate group often exhibits rotational disorder, requiring the use of ADPs (anisotropic displacement parameters) and restraints .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address crystallographic disorder in the trichloroacetate moiety during structure refinement?

The trichloroacetate group may exhibit rotational disorder due to its flexible C–O bond. Strategies include:

  • Restraints and Constraints : Apply SAME and SIMU restraints in SHELXL to maintain reasonable geometry for disordered atoms .
  • Multi-Component Refinement : Split the disordered atoms into two or more positions with refined occupancy factors.
  • Validation Tools : Use PLATON or Mercury to check for overfitting and validate thermal parameters .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity in derivatives of this compound?

  • Analog Synthesis : Modify the 4-chlorophenyl group (e.g., substituent position) or replace the trichloroacetate with other esters (e.g., trifluoroacetate) to assess electronic effects .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enzymes) to predict binding modes .
  • Biological Assays : Compare IC₅₀ values across analogs to correlate structural changes with activity. For example, replacing the triazole with a tetrazole reduces steric bulk but may decrease target affinity .

Q. How can discrepancies between solution-phase NMR data and solid-state X-ray structures be resolved?

  • Dynamic Effects : NMR captures time-averaged conformations in solution, while X-ray provides static solid-state data. Use variable-temperature NMR to probe conformational flexibility (e.g., coalescence of methylene proton signals) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 16) for low-energy conformers identified via X-ray.
  • Cross-Validation : Validate bond lengths/angles from X-ray with NMR-derived NOE restraints .

Q. What challenges arise in optimizing click chemistry conditions for high regioselectivity and yield?

  • Catalyst Selection : Cu(I) catalysts favor 1,4-regioisomers, while Ru-based catalysts yield 1,5-products. Confirm regioselectivity via NOESY (1,4-isomers show cross-peaks between triazole and adjacent methylene protons) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity. Aqueous tert-butanol mixtures improve solubility of organic azides .
  • Side Reactions : Competing Glaser coupling (alkyne dimerization) can occur; suppress with excess sodium ascorbate and inert atmospheres .

Methodological Tables

Q. Table 1: Key Crystallographic Refinement Parameters

ParameterValue/TechniqueReference
SoftwareSHELXL-2015
Disorder HandlingPART and SAME restraints
R-factor (Final)< 0.05 (High-resolution data)
Validation ToolPLATON Twinning Test

Q. Table 2: Click Chemistry Optimization

ConditionOptimal SettingImpact
CatalystCuSO₄/NaAsc (1:2 molar ratio)1,4-Regioisomer >95%
Solventtert-BuOH:H₂O (1:1)Yield ~75%
Reaction Time12–24 hrs at 25°CMinimizes side products

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